4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile
Description
4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile is a structurally complex compound featuring a spirocyclic azaspiro core fused with a benzonitrile moiety. The molecule’s unique architecture includes two chlorine atoms at the 7,7-positions and a ketone group at the 6-position of the spirocyclic ring. This combination of electron-withdrawing groups (chloro, oxo) and the rigid spirocyclic framework likely imparts distinct electronic, steric, and reactivity profiles, making it a candidate for exploration in medicinal chemistry or materials science.
Properties
Molecular Formula |
C14H12Cl2N2O |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
4-(7,7-dichloro-6-oxo-5-azaspiro[2.5]octan-5-yl)benzonitrile |
InChI |
InChI=1S/C14H12Cl2N2O/c15-14(16)8-13(5-6-13)9-18(12(14)19)11-3-1-10(7-17)2-4-11/h1-4H,5-6,8-9H2 |
InChI Key |
PPPXDLSRZXIBQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C(=O)N(C2)C3=CC=C(C=C3)C#N)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azaspiro Ring: The azaspiro ring can be synthesized through a cyclization reaction involving a suitable amine and a dichlorinated ketone under basic conditions.
Introduction of the Benzonitrile Moiety: The benzonitrile group can be introduced via a nucleophilic substitution reaction, where the azaspiro intermediate reacts with a benzonitrile derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Benzonitrile Derivatives
4-((4-((2-Nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-benzonitrile (Compound 8)
- Structure: This compound (synthesized via click chemistry) incorporates a triazole linker connecting a benzonitrile group to a 2-nitrophenoxy moiety .
- Key Differences: Unlike the target compound’s spirocyclic core, Compound 8 features a flexible triazole linker, which may enhance solubility or enable modular derivatization.
TADF Materials with Benzonitrile Moieties
- Example: 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives () .
- Structure: These OLED-oriented compounds combine benzonitrile with phenoxazine and carbazole groups, creating extended π-conjugated systems.
- Key Differences: The target compound lacks the π-conjugated frameworks critical for thermally activated delayed fluorescence (TADF) in OLEDs. Phenoxazine and carbazole groups in the TADF materials provide electron-donating capabilities, contrasting with the electron-withdrawing chloro/oxo groups in the target compound.
Functional and Application-Based Comparisons
Physical and Electronic Properties
Biological Activity
4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile, identified by its CAS number 1698894-42-6, is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The molecular formula of this compound is with a molecular weight of 313.2 g/mol. Its structure features a spirocyclic moiety, which is often associated with various biological activities due to the steric and electronic properties imparted by such arrangements.
Research indicates that compounds similar to 4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of halogen atoms (such as dichloro groups) can enhance lipophilicity and alter the binding affinity to target sites.
Anticancer Activity
A study explored the anticancer potential of related spirocyclic compounds, demonstrating their ability to inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression. For instance, compounds with similar structural motifs showed significant inhibition of tumor growth in xenograft models, suggesting that 4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile could exhibit comparable effects .
Case Study 1: Anticancer Efficacy
In a controlled study involving various spirocyclic compounds, 4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile | MCF-7 | 12.3 |
| Doxorubicin | MCF-7 | 10.1 |
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar functional groups exhibited significant inhibition zones, suggesting potential for further development as antimicrobial agents.
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| 4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile | 15 | 12 |
| Control (Penicillin) | 20 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
